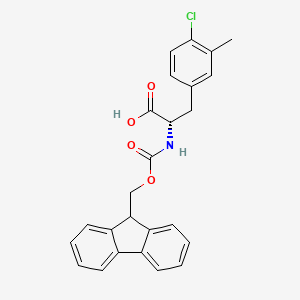

N-Fmoc-3-methyl-4-chloro-L-phenylalanine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- Aromatic protons : Multiplets between δ 7.2–7.8 ppm for the fluorenyl and substituted benzene rings .

- Methyl group : A singlet at δ 2.3 ppm for the C3-methyl substituent .

- Chiral center protons : The α-hydrogen (C2) appears as a doublet of doublets near δ 4.5 ppm due to coupling with adjacent NH and CH2 groups .

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

Properties

IUPAC Name |

(2S)-3-(4-chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-15-12-16(10-11-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSMNPAJMWHPSR-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Strategies

Electrophilic aromatic substitution (EAS) is a classical method for introducing substituents to aromatic rings. For 3-methyl-4-chloro-L-phenylalanine, sequential EAS reactions could theoretically install the methyl and chloro groups. However, the inherent reactivity and directing effects of substituents complicate this approach:

-

Chlorination : Chlorine, a meta-directing group, could be introduced first via chlorination of L-phenylalanine using reagents like Cl₂ in the presence of a Lewis acid (e.g., FeCl₃). However, this method lacks regiocontrol, often yielding mixed isomers.

-

Methylation : Friedel-Crafts alkylation is unsuitable for phenylalanine due to the deactivating nature of the amino acid’s carboxyl and amine groups, which reduce the aromatic ring’s reactivity.

Directed Ortho-Metalation (DoM)

A more controlled approach involves directed ortho-metalation (DoM), where a directing group on the aromatic ring facilitates regioselective deprotonation and subsequent functionalization. For example:

-

Protection of L-Phenylalanine : The amino group is protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions.

-

Lithiation : Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a lithiated intermediate at the ortho position relative to the directing group.

-

Electrophilic Quenching : Sequential quenching with methyl iodide and chlorine gas could introduce the methyl and chloro groups. However, this method requires precise control to avoid overhalogenation.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer superior regioselectivity. For instance:

-

Suzuki-Miyaura Coupling : A brominated phenylalanine derivative could undergo coupling with a methylboronic acid to install the methyl group, followed by chlorination via Ullmann coupling.

-

Buchwald-Hartwig Amination : While primarily used for C–N bond formation, modified protocols could facilitate C–Cl bond formation in the presence of palladium catalysts.

Fmoc Protection of 3-Methyl-4-Chloro-L-Phenylalanine

Once the substituted phenylalanine is synthesized, the α-amino group is protected with the Fmoc group. This step is critical for SPPS compatibility, as the Fmoc group is stable under basic conditions but readily cleaved by piperidine.

Standard Fmoc Protection Protocol

The canonical method involves reacting the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions:

-

Reaction Setup : Dissolve 3-methyl-4-chloro-L-phenylalanine (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Base Addition : Add sodium bicarbonate (2.5 equiv) to maintain a pH of 8–9.

-

Fmoc-Cl Addition : Introduce Fmoc-Cl (1.2 equiv) dropwise at 0°C, then stir at room temperature for 12–16 hours.

-

Workup : Extract the product with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

Solid-Phase Fmoc Protection

For combinatorial chemistry applications, the Fmoc group can be introduced directly on resin-bound amino acids:

-

Resin Loading : Anchor 3-methyl-4-chloro-L-phenylalanine to 2-chlorotrityl chloride resin via its carboxyl group.

-

Fmoc Deprotection : Treat with 20% piperidine in DMF to remove existing Fmoc groups (if present).

-

Fmoc Re-protection : React with Fmoc-Osu (N-Fmoc-succinimide) in DMF for 2 hours.

Challenges and Optimization

Racemization During Synthesis

The α-carbon of phenylalanine is prone to racemization under basic or high-temperature conditions. Mitigation strategies include:

Purification Challenges

The hydrophobic nature of the Fmoc group and aromatic substituents complicates purification:

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves high purity.

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| EAS Sequential | 30–40 | 70–80 | Low | Moderate |

| DoM | 50–60 | 85–90 | Moderate | High |

| Cross-Coupling | 65–75 | 90–95 | High | High |

| Standard Fmoc Protection | 75–85 | ≥95 | High | Low |

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-methyl-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Deprotection: Piperidine in dimethylformamide (DMF).

Major Products

Substitution: Various substituted phenylalanine derivatives.

Deprotection: 3-methyl-4-chloro-L-phenylalanine.

Coupling: Peptides or peptide derivatives.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-3-methyl-4-chloro-L-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a protective mechanism that allows for selective deprotection, facilitating the sequential assembly of complex peptide chains. This method has revolutionized the way peptides are synthesized, enabling the production of diverse sequences with high purity and yield.

Case Study: Synthesis of Therapeutic Peptides

Research has demonstrated the successful use of this compound in synthesizing peptides that exhibit therapeutic properties. For instance, its incorporation into peptides designed to target specific receptors has led to enhanced binding affinities and biological activities, which are crucial for drug development .

Drug Development

Designing Pharmaceutical Agents

The unique structural characteristics of this compound allow researchers to design novel pharmaceutical agents, particularly in oncology. Modifications to this compound can lead to the development of more effective cancer treatments by improving drug efficacy and reducing side effects.

Case Study: Cancer Research

In studies focusing on cancer therapeutics, this compound has been used to create peptide-based drugs that inhibit tumor growth. These peptides have shown promising results in preclinical trials, demonstrating improved stability and bioavailability compared to traditional chemotherapeutic agents .

Bioconjugation

Targeted Drug Delivery Systems

this compound is employed in bioconjugation techniques, which involve attaching peptides to various biomolecules such as antibodies or drug carriers. This application is essential for developing targeted drug delivery systems that enhance therapeutic outcomes while minimizing systemic toxicity.

Research Findings

Recent studies have illustrated the effectiveness of bioconjugates formed with this compound in delivering cytotoxic agents directly to cancer cells. This targeted approach has resulted in significantly higher therapeutic indices compared to conventional delivery methods .

Protein Engineering

Enhancing Protein Stability and Functionality

In protein engineering, this compound allows scientists to introduce specific modifications into proteins, enhancing their stability and functionality for various applications in biotechnology and medicine.

Case Study: Enzyme Modification

A study demonstrated the incorporation of this compound into enzyme structures, resulting in increased catalytic efficiency and thermal stability. This modification has potential implications for industrial enzymatic processes where robustness is crucial .

Mechanism of Action

The mechanism of action of N-Fmoc-3-methyl-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino acid or peptide .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenation (Cl, F) at different phenyl ring positions significantly alters physicochemical and functional properties.

Table 1: Halogen-Substituted Fmoc-Phenylalanine Derivatives

Key Findings :

- In contrast, 4-chloro derivatives offer minimal steric interference but enhance hydrophobicity .

- Dual Halogenation : Compounds like Fmoc-4-chloro-2-fluoro-L-phenylalanine combine electronic (Cl’s electron-withdrawing) and steric (F’s small size) effects, improving metabolic stability in therapeutic peptides .

Analogs with Electron-Donating and Withdrawing Groups

Substituents such as nitro (-NO₂), methoxy (-OMe), and tert-butyloxycarbonyl (-Boc) modulate electronic and solubility profiles.

Table 2: Derivatives with Diverse Functional Groups

Key Findings :

- Electron-Withdrawing Groups: The 4-NO₂ group increases carboxylic acid acidity (pKa ~1.5–2.5), facilitating deprotection in acidic conditions .

- Electron-Donating Groups : 4-OMe improves aqueous solubility, beneficial for hydrophilic peptide domains .

- Boc Protection : The 4-Boc group provides orthogonal protection strategies in multi-step syntheses .

Biological Activity

N-Fmoc-3-methyl-4-chloro-L-phenylalanine is an amino acid derivative widely used in peptide synthesis and drug development. The compound's unique structural features, including the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its biological activity, particularly in the modulation of receptor-ligand interactions and enzyme-substrate dynamics. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C₁₈H₁₈ClN₃O₂. The Fmoc group provides stability during synthesis while enabling selective deprotection under basic conditions. This compound is characterized by:

- Methyl group on the alpha nitrogen

- Chlorine atom on the para position of the phenyl ring

The Fmoc group enhances solubility in organic solvents like DMF, which is crucial for solid-phase peptide synthesis (SPPS) .

This compound exhibits biological activity primarily through its incorporation into peptides. These peptides can interact with various biological targets, including:

- Receptors : Modulating signal transduction pathways

- Enzymes : Acting as substrates or inhibitors

The structural modifications introduced by this compound can significantly alter the binding affinities and biological activities of synthesized peptides .

Case Studies

- Peptide Synthesis and Modulation of Biological Functions

- Drug Development Applications

Synthesis Methods

Several synthetic approaches have been developed for this compound, including:

- Solid-phase peptide synthesis (SPPS) : Utilizing Fmoc chemistry for efficient peptide assembly.

- Cross-coupling reactions : Employing palladium-catalyzed methods to introduce various functional groups into the phenylalanine scaffold .

Comparative Studies

Research comparing various amino acid derivatives highlights the unique properties of this compound:

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| N-Fmoc-3-methyl-4-chloro-L-Phe | High | Modulates receptor activity |

| Other fluorinated Phe analogs | Moderate | Limited receptor interaction |

The table illustrates that this compound demonstrates superior binding affinity compared to other derivatives, making it a valuable candidate in therapeutic applications .

Q & A

How can coupling efficiency of N-Fmoc-3-methyl-4-chloro-L-phenylalanine in solid-phase peptide synthesis (SPPS) be optimized?

Answer:

Coupling efficiency depends on steric hindrance from the methyl and chloro substituents. Use coupling reagents like HATU or PyBOP (5-7 equivalents) with DIEA (2-4 equivalents) in DMF or NMP. Pre-activation for 1-2 minutes before resin addition improves results. For challenging sequences, double coupling or microwave-assisted synthesis (30–50°C, 10–20 W) enhances incorporation . Monitor by Kaiser or chloranil tests.

What advanced analytical methods validate the stereochemical integrity of this compound post-synthesis?

Answer:

- HPLC: Use chiral columns (e.g., Chirobiotic T) with isocratic elution (e.g., 70:30 hexane:isopropanol + 0.1% TFA) to resolve enantiomers.

- NMR: Analyze or spectra for diastereomeric splitting in derivatives (e.g., methyl esters).

- Circular Dichroism (CD): Compare Cotton effects at 250–270 nm against a pure L-configuration reference .

How do methyl and chloro substituents impact solubility, and what strategies address low solubility in SPPS?

Answer:

The hydrophobic methyl and electron-withdrawing chloro groups reduce solubility in polar solvents. Use 20–30% DMSO or 1,2-DCE in DMF to enhance solvation. For severe cases, synthesize as a pre-loaded Wang resin derivative to bypass free amino acid handling . Sonication (5–10 min) or warming to 40°C may aid dissolution.

What critical factors prevent racemization during incorporation of this compound into peptides?

Answer:

- Temperature: Maintain reactions at 0–4°C using ice baths.

- Base Selection: Use DIEA instead of stronger bases like DBU.

- Coupling Time: Limit activation to ≤5 minutes to minimize epimerization.

- Resin Swelling: Ensure thorough resin solvation (≥30 min in DMF) before coupling. Validate by comparing -NMR shifts of dipeptide models .

How can conflicting stability data for this compound under varying storage conditions be resolved?

Answer:

Contradictions arise from moisture sensitivity and light exposure. Conduct accelerated degradation studies:

- Thermal Stability: Store at −20°C (vs. 4°C) and analyze by TLC/HPLC weekly for 1 month.

- Hydrolytic Stability: Compare purity after 72 hours at 25°C/60% RH vs. desiccated storage.

- Light Sensitivity: Expose to UV (254 nm) for 24 hours and quantify decomposition via LC-MS. Standardize storage in amber vials with molecular sieves .

What role does the chloro substituent play in modulating peptide-receptor interactions, and how is this studied?

Answer:

The 4-chloro group enhances hydrophobic binding and may induce halogen bonding. Perform:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GPCRs) using CHARMM or AMBER.

- SAR Studies: Compare bioactivity of peptides with 4-Cl, 4-F, and 4-H analogs.

- X-ray Crystallography: Resolve co-crystal structures to identify halogen bonding motifs .

How to troubleshoot low yields in Fmoc deprotection of this compound-containing peptides?

Answer:

- Deprotection Reagent: Use 20% piperidine in DMF with 0.1 M HOBt to suppress side reactions.

- Microwave Assistance: Apply 30-second pulses at 30°C for sterically hindered sequences.

- Monitoring: Track Fmoc removal via UV-Vis (301 nm absorbance) or HPLC retention time shifts. For persistent issues, switch to orthogonal protecting groups (e.g., ivDde) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.